1-Fluoro-4-(3-iodopropyl)benzene
Overview
Description
1-Fluoro-4-(3-iodopropyl)benzene is an organic compound with the molecular formula C9H10FI It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-iodopropyl)benzene can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms to a benzene ring. One common method involves the reaction of 1-fluoro-4-nitrobenzene with 3-iodopropylamine under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alkanes or alkenes.
Scientific Research Applications
1-Fluoro-4-(3-iodopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(3-iodopropyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propyl chain provides flexibility, allowing the compound to interact with different sites within a target molecule. These interactions can lead to changes in the target’s function, making the compound useful in various applications.
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene: Lacks the propyl chain, making it less flexible.
4-Fluoroiodobenzene: Similar structure but without the propyl chain.
1-Fluoro-4-(2-iodoethyl)benzene: Has a shorter ethyl chain instead of a propyl chain.
Uniqueness: 1-Fluoro-4-(3-iodopropyl)benzene is unique due to the presence of both fluorine and iodine atoms attached to a benzene ring via a propyl chain. This structure provides a balance of reactivity and flexibility, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-fluoro-4-(3-iodopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWHIFUFXAERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCI)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593144 | |
Record name | 1-Fluoro-4-(3-iodopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-84-6 | |
Record name | 1-Fluoro-4-(3-iodopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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